molecular formula C11H8BrNO B8774208 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B8774208
M. Wt: 250.09 g/mol
InChI Key: PYDVHDJDHOYSFV-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

To 3-bromophenylacetonitrile (7.55 g, 38.5 mmol) and 1,3-dibromo-2,2-dimethyoxypropane (10.09 g, 38.5 mmol) in dry DMSO (100 ml) was added in two portions sodium hydride (3.23 g of 60% dispersion in oil, 81 mmol) while the mixture was cooled in a water bath. The mixture was stirred at RT for 10 minutes, and heated at 60° C. in an oil bath for 6 hours. The reaction was diluted with water and extracted with EtOAc. The organic layer was separated, washed with water and the solvent removed. The residual red oil was eluted through a short pad of silica, eluent 10% EtOAc/Hexane. The resulting ketal was dissolved in acetone (100 ml) and 1N aqueous HCl (10 ml) and heated at reflux for 6 hours under a nitrogen atmosphere. The solvent was removed and the residue was neutralized by treatment with aqueous NaHCO3 and extracted with EtOAc. The solvent was removed and the residue was chromatographed (SiO2, eluent 10% EtOAc in hexane) to give a yellow oil which solidified on drying under vacuum.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:12][C:13](OC)([O:16]C)[CH2:14]Br.[H-].[Na+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:9]#[N:10])[CH2:14][C:13](=[O:16])[CH2:12]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.55 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC#N
Name
Quantity
10.09 g
Type
reactant
Smiles
BrCC(CBr)(OC)OC
Name
Quantity
3.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. in an oil bath for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solvent removed
WASH
Type
WASH
Details
The residual red oil was eluted through a short pad of silica, eluent 10% EtOAc/Hexane
DISSOLUTION
Type
DISSOLUTION
Details
The resulting ketal was dissolved in acetone (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
1N aqueous HCl (10 ml) and heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours under a nitrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2, eluent 10% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
on drying under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C(C=CC1)C1(CC(C1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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